molecular formula C7H10N4 B13172755 1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile

1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile

Cat. No.: B13172755
M. Wt: 150.18 g/mol
InChI Key: MSHGOMDVAVUCTG-UHFFFAOYSA-N
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Description

1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

The synthesis of 1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with formaldehyde and methylamine under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-methylimidazole, formaldehyde, methylamine.

    Reaction Conditions: The reaction is carried out in an inert solvent such as methanol or ethanol, at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction mixture is then stirred for several hours until the desired product is formed.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile can be compared with other similar compounds such as:

    1-Methyl-5-[(methylamino)methyl]-3-phenyl-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of an imidazole ring. It may exhibit different chemical and biological properties due to the difference in ring structure.

    1-Methyl-5-[(methylamino)methyl]indoline: This compound contains an indoline ring and may have different reactivity and applications compared to the imidazole derivative.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

1-methyl-5-(methylaminomethyl)imidazole-2-carbonitrile

InChI

InChI=1S/C7H10N4/c1-9-4-6-5-10-7(3-8)11(6)2/h5,9H,4H2,1-2H3

InChI Key

MSHGOMDVAVUCTG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(N1C)C#N

Origin of Product

United States

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